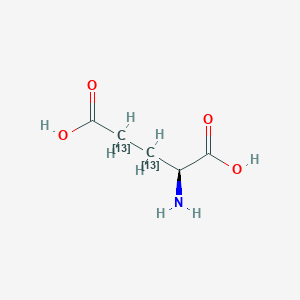

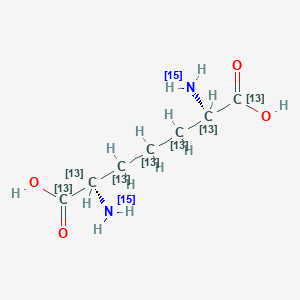

(2S)-2-amino(3,4-13C2)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2S)-2-amino(3,4-13C2)pentanedioic acid” is a compound with a specific isotopic labeling pattern. It contains two carbon-13 (^13C) atoms at positions 3 and 4 of the pentanedioic acid backbone. The compound is a chiral amino acid, meaning it has an asymmetric carbon center (the 2S configuration). Amino acids are fundamental building blocks of proteins and play essential roles in biological processes.

Métodos De Preparación

Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:

Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.

Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.

Ring Modification: Transform the A-ring into the Δ4-3-ketone.

Carboxylation: Introduce the carboxylic acid group at position C-24.

Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.

Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.

Análisis De Reacciones Químicas

Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.

Reduction: Reduction reactions may lead to different stereoisomers or derivatives.

Substitution: Substituents can be added or replaced at various positions.

Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Aplicaciones Científicas De Investigación

Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.

Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.

Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.

Industry: Isotopic tracers play a role in quality control and process optimization.

Mecanismo De Acción

The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.

Comparación Con Compuestos Similares

While there are no direct analogs with the same isotopic pattern, other labeled amino acids (e.g., ^13C-labeled glutamine, serine) share similar applications.

Propiedades

Fórmula molecular |

C5H9NO4 |

|---|---|

Peso molecular |

149.11 g/mol |

Nombre IUPAC |

(2S)-2-amino(3,4-13C2)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1 |

Clave InChI |

WHUUTDBJXJRKMK-JBAKHTSASA-N |

SMILES isomérico |

[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)

![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)